molecular formula C15H15NO B5730906 2,4-dimethyl-N-phenylbenzamide CAS No. 5180-83-6

2,4-dimethyl-N-phenylbenzamide

Cat. No.: B5730906
CAS No.: 5180-83-6
M. Wt: 225.28 g/mol
InChI Key: FQMUMJCNWMIVMU-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It belongs to the chemical class of N-phenylbenzamides (benzanilides), which are subjects of interest in various scientific research fields . This high-purity compound is characterized by a density of 1.121 g/cm³ . In its solid-state, the molecular structure shows that the two benzene rings form a significant dihedral angle, and the molecules form chains through intermolecular N–H···O hydrogen bonding, features that can influence its crystallinity and supramolecular assembly . Research into N-phenylbenzamide analogues has demonstrated their potential in medicinal chemistry. Notably, some related compounds have been investigated as antiprotozoal agents, showing activity against kinetoplastid parasites such as Trypanosoma brucei by acting as minor groove binders to AT-rich DNA . Other structural analogues in this family have also been synthesized and evaluated for their antiviral activity against pathogens like HCV and EV71, indicating the potential of this chemotype in infectious disease research . This product is intended for research purposes such as chemical synthesis, process development, and as a standard or building block in biological screening. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2,4-dimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMUMJCNWMIVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306735
Record name 2,4-Dimethyl-N-phenylbenzamide
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Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-83-6
Record name 2,4-Dimethyl-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5180-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl N Phenylbenzamide

Strategies for the Direct Synthesis of 2,4-Dimethyl-N-Phenylbenzamide

The formation of the amide bond between a derivative of 2,4-dimethylbenzoic acid and aniline (B41778) can be achieved through various synthetic pathways, ranging from classical condensation reactions to advanced, atom-economical catalytic protocols.

Traditional methods for amide synthesis are well-established and widely used, though they often suffer from poor atom economy due to the use of stoichiometric activating agents. rsc.orgcatalyticamidation.info

The reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction, is a robust and fundamental method for preparing amides. In this approach, 2,4-dimethylbenzoyl chloride is reacted directly with aniline. youtube.comyoutube.com The reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The process involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 2,4-dimethylbenzoyl chloride. youtube.com This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final amide product. Common bases include pyridine (B92270) or aqueous sodium hydroxide. While effective, this method generates stoichiometric salt waste and requires the pre-synthesis of the acyl chloride from the corresponding carboxylic acid, often using hazardous reagents like thionyl chloride or oxalyl chloride. catalyticamidation.info

Interactive Table 1: Acyl Chloride/Aniline Condensation Parameters

Parameter Description Example
Acid Derivative The activated form of the carboxylic acid. 2,4-Dimethylbenzoyl chloride nih.gov
Amine The nucleophilic component. Aniline
Base Neutralizes the HCl byproduct. Pyridine, Triethylamine (B128534), NaOH
Solvent The reaction medium. Dichloromethane, Diethyl ether, Toluene, Water (biphasic)
Byproduct Stoichiometric waste generated. Amine hydrochloride salt (e.g., Pyridinium chloride)

Conventional Amide Bond Formation Routes

Carbodiimide-Mediated Couplings

Carbodiimide-mediated coupling reactions represent another classical strategy for amide bond formation, directly using a carboxylic acid and an amine. This avoids the need to pre-form a reactive acyl chloride. rsc.org For the synthesis of this compound, 2,4-dimethylbenzoic acid is reacted with aniline in the presence of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the aniline. However, this intermediate can also rearrange to a stable N-acylurea, which is a common byproduct that can complicate purification. To mitigate this side reaction and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often included. These additives react with the O-acylisourea to form an activated ester, which is more stable against rearrangement but still highly reactive towards the amine. The primary drawback of this method is the generation of a stoichiometric amount of urea (B33335) byproduct (e.g., dicyclohexylurea), which can be difficult to remove. rsc.org

Interactive Table 2: Reagents in Carbodiimide-Mediated Coupling

Reagent Type Example(s) Role in Reaction
Carboxylic Acid 2,4-Dimethylbenzoic acid Acyl source
Amine Aniline Nucleophile
Coupling Agent EDC, DCC researchgate.net Activates the carboxylic acid by forming an O-acylisourea intermediate.
Additive HOBt, HOAt nih.gov Suppresses side reactions and racemization by forming a more stable active ester.
Solvent DMF, Dichloromethane Provides a medium for the reaction.

Novel and Atom-Economical Synthetic Protocols

Modern synthetic chemistry emphasizes the development of methods that are both efficient and environmentally benign, maximizing the incorporation of starting materials into the final product, a concept known as atom economy. chemistryviews.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency and complexity-generating power. acs.orgfrontiersin.org While classic MCRs like the Ugi and Passerini reactions produce α-amino amides or α-acyloxy amides respectively, other variations can be adapted for N-aryl amide synthesis. wikipedia.orgwikipedia.org

One such strategy is the copper-catalyzed ipso-amidation of arylboronic acids with nitriles. sci-hub.se In a potential synthesis of this compound, phenylboronic acid could be reacted with 2,4-dimethylbenzonitrile. This transformation can be catalyzed by copper(II) species in the presence of a base, with the reaction often being tolerant of air. sci-hub.se This approach combines elements of Chan-Lam coupling and nitrile hydrolysis in a single pot, offering a direct route to the target amide from readily available starting materials. sci-hub.se The advantage lies in its operational simplicity and avoidance of pre-activated carboxylic acid derivatives. sci-hub.se

Interactive Table 3: Components for a Potential Copper-Catalyzed Multicomponent Synthesis

Component Example Function
Aryl Source Phenylboronic acid Provides the N-phenyl group.
Acyl Source 2,4-Dimethylbenzonitrile Provides the 2,4-dimethylbenzoyl group.
Catalyst Copper(II) acetate (B1210297) sci-hub.se Facilitates the C-N bond formation.
Base Potassium tert-butoxide sci-hub.se Promotes the reaction.
Solvent 1,4-Dioxane sci-hub.se Reaction medium.
Catalytic Approaches (e.g., Palladium-mediated, Ruthenium-catalyzed)

Direct catalytic amidation, where the amide bond is formed with the only byproduct being water or hydrogen gas, represents a significant goal in green chemistry. nih.govcatalyticamidation.info Transition metal catalysts, particularly those based on palladium and ruthenium, have been instrumental in developing such processes.

Palladium-mediated Approaches: Palladium catalysis is a powerful tool for forming C-N bonds. One prominent method is the transamidation of existing amides. For example, a pre-formed and N-activated amide, such as an N-Boc or N-Ts derivative of 2,4-dimethylbenzamide, can undergo palladium-catalyzed cross-coupling with an aryl halide like bromobenzene (B47551) or, more commonly, with an amine. nsf.gov Modern systems using palladium N-heterocyclic carbene (NHC) precatalysts are highly effective for these transformations, allowing for the coupling of even non-nucleophilic amines under relatively mild conditions. nsf.gov Another advanced strategy involves the palladium-catalyzed annulation of benzynes with N-substituted-N-(2-halophenyl)formamides, although this leads to more complex fused systems like phenanthridinones rather than the direct target compound. rsc.org

Ruthenium-catalyzed Approaches: Ruthenium catalysts have shown remarkable activity in forging amide bonds through novel, atom-economical pathways. chemistryviews.org One such method is the acceptorless dehydrogenative coupling (ADC) or borrowing hydrogen methodology. A ruthenium pincer complex can catalyze the reaction between an alcohol and an amine to form an amide with the liberation of hydrogen gas as the sole byproduct. nih.gov In a potential synthesis for the target compound, 2,4-dimethylbenzyl alcohol could be reacted with aniline using a ruthenium catalyst. Another highly atom-economical route involves the ruthenium-catalyzed redox-neutral synthesis from an alcohol and a nitrile. chemistryviews.org This single-step transformation forms the amide C-N bond between the nitrogen of the nitrile and the α-carbon of the alcohol with 100% atom economy. chemistryviews.org Ruthenium-catalyzed C-H activation is another frontier, where a C-H bond on the aromatic ring is directly functionalized, though selectivity can be a challenge. nih.govresearchgate.net

Interactive Table 4: Overview of Catalytic Synthesis Strategies

Catalytic System Reactant 1 Reactant 2 Key Features
Palladium-NHC N-Boc-2,4-dimethylbenzamide Aniline Transamidation; good for coupling challenging amines. nsf.gov
Ruthenium-Pincer 2,4-Dimethylbenzyl alcohol Aniline Dehydrogenative coupling; H₂ is the only byproduct. nih.gov
Ruthenium-NHC 2,4-Dimethylbenzyl alcohol Benzonitrile Redox-neutral; 100% atom economy. chemistryviews.org

Optimization of Reaction Parameters and Yield Enhancement

The efficient synthesis of this compound, typically formed through the condensation of 2,4-dimethylbenzoic acid or its activated derivatives with aniline, is highly dependent on the careful optimization of reaction parameters. These parameters critically influence the reaction rate, yield, and purity of the final product.

The choice of solvent and the reaction temperature are pivotal in the synthesis of N-phenylbenzamide derivatives. Solvents not only dissolve the reactants but can also influence the reactivity of the starting materials and the stability of intermediates. For the acylation of aniline with 2,4-dimethylbenzoyl chloride, a variety of solvents can be considered, with their polarity and boiling point playing crucial roles.

Initially, reactions may be attempted at room temperature in solvents like ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.gov However, to achieve higher yields and shorter reaction times, elevated temperatures are often necessary. Refluxing the reaction mixture is a common strategy. nih.gov For instance, a study on the synthesis of imidazole-based N-phenylbenzamide derivatives demonstrated that the reaction of phthalic anhydride (B1165640) with substituted anilines and 2,3-diaminomaleonitrile in ethanol required refluxing for 2–3 hours to achieve a high yield of 80–85%. nih.gov

The optimization process often involves screening a range of solvents and temperatures to find the ideal balance. The following table illustrates a hypothetical optimization study for the synthesis of this compound.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1DichloromethaneRoom Temperature2445
2Toluene801275
3TolueneReflux (111)692
4Dimethylformamide (DMF)80888
5Dimethylformamide (DMF)120495

This table is illustrative and compiled based on general synthetic principles for N-phenylbenzamide formation.

The synthesis of amides from carboxylic acids and amines often requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. When starting from 2,4-dimethylbenzoic acid and aniline directly, coupling agents are essential to facilitate the reaction. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Alternatively, the reaction can be performed by first converting 2,4-dimethylbenzoic acid to 2,4-dimethylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The subsequent reaction with aniline is often carried out in the presence of a base to neutralize the HCl generated. The choice of base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and its stoichiometry can significantly impact the reaction's efficiency. nih.gov

In some synthetic protocols, particularly for more complex N-phenylbenzamide derivatives, the use of a catalyst may be explored. For instance, in a one-pot, three-component reaction to synthesize imidazole-based N-phenylbenzamide derivatives, hydrochloric acid (HCl) was used as a catalyst. nih.gov

The screening of different catalysts and additives is a crucial step in optimizing the synthesis. The following table provides an example of a catalyst and additive screening for the coupling of 2,4-dimethylbenzoic acid and aniline.

EntryCoupling AgentAdditiveBaseSolventYield (%)
1EDCHOBt-DMF85
2DCC--CH₂Cl₂78
3(COCl)₂ (for acyl chloride formation)-Et₃NToluene94
4SOCl₂ (for acyl chloride formation)-PyridineCH₂Cl₂90

This table is illustrative and based on common synthetic methods for amide bond formation.

Derivatization and Structural Modifications of the this compound Scaffold

The this compound scaffold serves as a versatile template for the development of new chemical entities with tailored properties. Derivatization and structural modifications are key strategies to explore the chemical space around this core structure.

The introduction of various substituents onto both the N-phenyl ring and the 2,4-dimethylbenzoyl ring can dramatically alter the physicochemical and biological properties of the parent molecule. On the N-phenyl ring, substituents can be introduced by starting with appropriately substituted anilines. For example, using chloroanilines, nitroanilines, or anisidines in the initial amide bond formation would yield the corresponding substituted N-phenylbenzamide derivatives.

On the benzoyl moiety, while the 2 and 4 positions are occupied by methyl groups, further functionalization can be envisioned at the remaining positions (3, 5, and 6) through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. A more common approach is to start with a benzoic acid derivative that already contains the desired substituents.

Regioselective functionalization, the controlled introduction of a functional group at a specific position, presents a significant synthetic challenge, especially on a pre-existing this compound scaffold. nih.gov The directing effects of the amide linkage and the two methyl groups on the benzoyl ring, as well as the amide group on the phenyl ring, will influence the position of any subsequent substitution.

For instance, electrophilic substitution on the benzoyl ring would likely be directed to the positions ortho and para to the activating methyl groups, but the deactivating effect of the carbonyl group must also be considered. On the N-phenyl ring, the amide group is an ortho-, para-director. Achieving high regioselectivity in such reactions can be difficult and may require the use of directing groups or specific catalysts. The challenges in achieving regioselectivity often necessitate multi-step synthetic routes involving protecting groups to ensure the desired isomer is obtained. nih.gov

The synthesis of a library of analogs of this compound is a cornerstone of structure-activity relationship (SAR) studies, particularly in drug discovery. nih.govnih.gov These studies aim to understand how specific structural modifications impact a molecule's biological activity.

For SAR studies, a systematic approach to analog synthesis is often employed. This can involve:

Varying substituents on the N-phenyl ring: A series of analogs can be created by introducing electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring.

Modifying the methyl groups on the benzoyl ring: The methyl groups could be replaced with other alkyl groups, halogens, or alkoxy groups to probe the effect of steric and electronic properties at these positions.

Altering the amide linker: The amide bond itself can be modified, for example, by N-alkylation or by replacing it with a bioisostere such as a thioamide or a reversed amide.

Advanced Spectroscopic and Crystallographic Elucidation of 2,4 Dimethyl N Phenylbenzamide Structure

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrations

The FT-IR spectrum is characterized by strong absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key vibrational frequencies for 2,4-dimethyl-N-phenylbenzamide include:

N-H Stretch: A prominent band in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond. nih.gov

C=O Stretch (Amide I): A strong absorption typically found between 1630 and 1680 cm⁻¹, corresponding to the carbonyl group of the amide. nih.gov

N-H Bend (Amide II): An absorption in the range of 1510-1570 cm⁻¹, which arises from a combination of N-H bending and C-N stretching.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed below 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the benzene (B151609) rings.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C and C-H bonds of the methyl groups. fdmspectra.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3500Medium to Strong
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Medium
C=O Stretch (Amide I)1630-1680Strong
N-H Bend (Amide II)1510-1570Medium to Strong
Aromatic C=C Stretch1400-1600Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula of this compound and for studying its fragmentation behavior under ionization. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. The expected monoisotopic mass of this compound (C₁₅H₁₅NO) can be calculated and compared to the experimental value to confirm the molecular formula.

Upon ionization, the molecule can undergo fragmentation, and the resulting fragment ions provide valuable structural information. mdpi.comchemrxiv.org The fragmentation pattern is often predictable and can be used to piece together the structure of the molecule. researchgate.net Common fragmentation pathways for benzanilides include cleavage of the amide bond, leading to the formation of benzoyl and anilide-type cations. For this compound, characteristic fragments would be expected from the loss of the phenyl group, the 2,4-dimethylphenyl group, and the cleavage of the amide C-N bond.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for this compound in the solid state. nih.govmdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. researchgate.net

The crystal structure reveals the conformation of the molecule in the solid state, including the relative orientation of the phenyl and 2,4-dimethylphenyl rings. nih.govnih.gov The dihedral angle between the two aromatic rings is a key conformational parameter. nih.gov Furthermore, the planarity of the amide group can be assessed.

Conformational Analysis and Torsional Angles

The conformation of this compound is largely defined by the torsional angles between the phenyl rings and the amide plane. In the absence of a specific crystal structure for this compound, data from analogous structures, such as N-(2,4-Dimethylphenyl)-2-methylbenzamide, offer valuable information. In this related molecule, the N-H and C=O bonds of the amide group adopt an anti conformation. nih.gov The planarity of the amide group is a common feature in such compounds.

A critical aspect of the conformation is the dihedral angle between the two aromatic rings. In N-(2,4-Dimethylphenyl)-2-methylbenzamide, the anilino and benzoyl rings are nearly coplanar, with a small dihedral angle of 4.9 (3)°. nih.gov However, in other benzanilides like 4-methoxy-N-phenylbenzamide, the dihedral angle between the benzene rings is significantly larger at 65.18 (4)°. nih.gov This variation highlights that the rotational freedom around the N-C(phenyl) and C(O)-C(phenyl) bonds is sensitive to the substitution pattern on the rings. For this compound, it is expected that the two methyl groups on the benzoyl ring would introduce steric hindrance, likely resulting in a non-coplanar arrangement of the rings.

The amide group itself is twisted with respect to the planes of the aromatic rings. In N-(2,4-Dimethylphenyl)-2-methylbenzamide, the amide plane forms angles of 61.3 (3)° with the anilino ring and 58.3 (3)° with the benzoyl ring. nih.gov A similar twist is observed in 4-methoxy-N-phenylbenzamide, where the dihedral angles are 34.70 (8)° and 30.62 (8)° with the phenyl and 4-methoxybenzene rings, respectively. nih.gov Theoretical and experimental studies on substituted benzamides confirm that the CO/phenyl torsional angle is influenced by substituents, with calculated values often varying from those observed in the solid state. nih.gov

Table 1: Comparative Torsional and Dihedral Angles in Related Benzamides

CompoundDihedral Angle Between Rings (°)Amide Plane to Anilino Ring Angle (°)Amide Plane to Benzoyl Ring Angle (°)Reference
N-(2,4-Dimethylphenyl)-2-methylbenzamide4.9 (3)61.3 (3)58.3 (3) nih.gov
4-Methoxy-N-phenylbenzamide65.18 (4)34.70 (8)30.62 (8) nih.gov

This table presents data from structurally similar compounds to infer the conformational properties of this compound.

Hydrogen Bonding Networks and Crystal Packing

In the solid state, the crystal packing of this compound would be significantly influenced by hydrogen bonding. The amide group (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically leads to the formation of intermolecular N-H···O hydrogen bonds.

In the crystal structure of N-(2,4-Dimethylphenyl)-2-methylbenzamide, molecules are linked by these N-H···O hydrogen bonds, forming chains that propagate along a specific crystallographic axis. nih.gov Similarly, in 4-methoxy-N-phenylbenzamide, intermolecular N-H···O hydrogen bonds generate chains of molecules. nih.gov The geometry of these hydrogen bonds is a key factor in the stability of the crystal lattice. For instance, in N-(2,4-Dimethylphenyl)-2-methylbenzamide, the N-H···O bond has a length of 2.880 (4) Å. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the molecule's chromophore. The primary chromophore consists of the two aromatic rings and the connecting amide group. The electronic transitions are typically of the π → π* and n → π* types. wikipedia.orglibretexts.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are generally high-intensity absorptions. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or nitrogen of the amide group) to an antibonding π* orbital, are typically of lower intensity. libretexts.orgshivajicollege.ac.in

In related benzanilides, these transitions are well-documented. For example, the UV absorption spectrum of 2'-chloro-4-R-benzanilides in acetonitrile (B52724) shows maximal absorptions (λmax) in the range of 235-267 nm, which are attributed to π → π* transitions. researchgate.net The exact position and intensity of these bands in this compound will be influenced by the two methyl substituents. These alkyl groups are auxochromes and can cause a slight red shift (bathochromic shift) in the absorption maxima.

The degree of conjugation between the two aromatic rings, mediated by the amide bridge, also significantly affects the electronic spectrum. If the molecule is planar, conjugation is maximized, leading to longer wavelength absorptions. However, as established in the conformational analysis, steric hindrance from the methyl groups likely forces the rings out of planarity, which would disrupt conjugation and potentially lead to a blue shift (hypsochromic shift) compared to a hypothetical planar analogue. The solvent environment can also induce shifts in the absorption bands. wikipedia.org

Table 2: Typical Electronic Transitions in Benzamide-Related Chromophores

Transition TypeTypical Wavelength Range (nm)Relative IntensityDescriptionReference
π → π200 - 280HighExcitation from a bonding π orbital to an antibonding π orbital within the aromatic rings and carbonyl group. wikipedia.orgresearchgate.net
n → π> 280LowExcitation of a non-bonding electron from the amide oxygen or nitrogen to an antibonding π orbital. libretexts.orgshivajicollege.ac.in

This table outlines the general characteristics of electronic transitions expected for the chromophore present in this compound.

Computational and Theoretical Chemistry Investigations of 2,4 Dimethyl N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,4-dimethyl-N-phenylbenzamide. These calculations provide a detailed picture of the molecule's electronic distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govnih.gov By applying DFT, the optimized geometry of this compound can be determined, representing its most stable three-dimensional conformation. These calculations also yield important energetic properties of the molecule.

DFT calculations, often performed using basis sets like 6-311++G(d,p), provide the total energy, bond lengths, and bond angles of the optimized structure. nih.govresearchgate.net For instance, studies on similar benzamide (B126) derivatives have demonstrated that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data. researchgate.net The total energy value obtained from these calculations is a key indicator of the molecule's stability.

Table 1: Calculated Energetic and Structural Parameters for this compound (Illustrative)

ParameterValue
Total Energy (Hartree)-785.123456
Dipole Moment (Debye)3.45
C=O Bond Length (Å)1.24
N-C (amide) Bond Length (Å)1.36

Note: The values in this table are illustrative and would be derived from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. dergipark.org.tr

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors for this compound (Illustrative)

ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.31
Ionization Potential6.54
Electron Affinity1.23
Electronegativity (χ)3.885
Chemical Hardness (η)2.655

Note: The values in this table are illustrative and would be derived from specific FMO calculations for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnumberanalytics.com The MEP surface is colored to represent different electrostatic potential values. youtube.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govyoutube.com

For this compound, the MEP map would likely show a region of high electron density around the carbonyl oxygen atom, making it a likely site for interactions with electrophiles or hydrogen bond donors. The distribution of charge across the aromatic rings and the methyl groups would also be visualized, providing a comprehensive picture of the molecule's electrostatic landscape. researchgate.net This information is critical for understanding intermolecular interactions. numberanalytics.com

Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction (Non-Clinical Context)

Molecular docking and molecular dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a larger molecule, typically a protein or enzyme. scirp.orgmdpi.com These methods are instrumental in the early stages of drug discovery and for understanding molecular recognition processes in a non-clinical context.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. ubaya.ac.id This allows for the identification of the most likely binding mode.

For this compound, docking studies could be performed against a variety of receptors or enzymes to predict its potential biological targets. For example, benzamide derivatives have been studied for their interactions with enzymes like protein kinases. scirp.org The results of such studies would provide insights into how the molecule fits into the active site and which residues it is likely to interact with. mdpi.com

Table 3: Predicted Binding Affinity of this compound with a Hypothetical Receptor (Illustrative)

ReceptorBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Kinase A-8.5LEU83, VAL91, ALA148, LYS67

Note: The values in this table are illustrative and would be derived from specific molecular docking simulations.

Once a binding mode is predicted, a detailed analysis of the interactions between the ligand and the protein can be performed. nih.gov These interactions are crucial for the stability of the ligand-protein complex. Common types of interactions include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In this compound, the carbonyl oxygen and the amide hydrogen are potential sites for hydrogen bonding.

Hydrophobic Interactions: These are non-covalent interactions between nonpolar groups. The phenyl and dimethylphenyl groups of the molecule are likely to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a protein.

π-π Stacking: The aromatic rings of this compound can interact with the aromatic rings of amino acid residues such as phenylalanine, tyrosine, and tryptophan through π-π stacking.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Molecular dynamics simulations can further be used to study the stability of the predicted binding pose over time and to observe the dynamic nature of the ligand-protein interactions. scirp.org

Conformational Stability and Dynamic Behavior of Compound-Target Complexes

While specific studies detailing the conformational stability and dynamic behavior of a this compound-target complex are not extensively documented in publicly available literature, the principles can be inferred from studies on related N-phenylbenzamide derivatives and general molecular dynamics (MD) simulations. nih.govnih.govmdpi.com

MD simulations are a powerful tool to investigate the stability of a ligand-protein complex over time. nih.govmdpi.com For a hypothetical complex of this compound with a biological target, such as a protein kinase, an MD simulation would track the atomic coordinates of the system, providing a trajectory of its dynamic behavior. Key metrics derived from these simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), help in assessing the stability of the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govigi-global.comarchivepp.com

Development of Predictive Models for Biological Activity

For a series of N-phenylbenzamide analogs, a QSAR model would be developed using a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values). igi-global.comresearchgate.net The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometrical, and electronic.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a model that correlates a subset of these descriptors with the observed activity. igi-global.com The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. researchgate.net Key statistical parameters for a robust QSAR model are a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (Q² or r²cv), and a high predictive squared correlation coefficient (r²pred) for an external test set. researchgate.net For instance, a QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives reported a model with an r² of 0.84 and an r²pred of 0.88, indicating good predictive ability. igi-global.comresearchgate.net

The following table illustrates typical statistical parameters used to validate a QSAR model, based on a study of N-phenylbenzamide derivatives.

Statistical ParameterDescriptionTypical Value
Coefficient of determination; indicates the goodness of fit of the model.> 0.6
q² (or r²cv) Cross-validated correlation coefficient; indicates the internal predictability.> 0.5
r²pred Predictive correlation coefficient for the test set; indicates external predictability.> 0.5
F-value Fisher's test value; indicates the statistical significance of the model.High

This table is illustrative and based on general QSAR modeling principles.

Identification of Key Structural Features Influencing Activity

A validated QSAR model can elucidate the key structural, physicochemical, and electronic features of the N-phenylbenzamide scaffold that govern its biological activity. nih.gov For example, a study on the antimicrobial activity of N-phenylbenzamides revealed that for anti-Gram-positive activity, electrostatic interactions are dominant, as indicated by the involvement of the electrophilicity index in the QSAR model. nih.gov This suggests that an electropositive group on the phenyl ring and an electronegative group around the carbonyl oxygen are desirable for enhanced activity. nih.gov

Conversely, for anti-Gram-negative activity, the model indicated the importance of steric and hydrophobic interactions, with molar refractivity and logP being significant descriptors. nih.gov The study suggested that a hydrophobic group at the meta-position of the phenyl ring, a bulky group at the ortho-position, and a smaller group at the para-position would be beneficial. nih.gov These insights are derived from the interpretation of the QSAR equation and the analysis of contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery (Non-Clinical Context)

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. mdpi.comnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

A pharmacophore model for N-phenylbenzamide derivatives can be generated based on a set of active compounds. nih.gov This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess similar biological activity. mdpi.com For example, a study on N-aryl-benzimidazolone analogs as HSP90 inhibitors developed a pharmacophore model with one hydrogen bond acceptor, two donors, and two hydrophobic groups, which was then used to screen over 30,000 compounds. mdpi.com

The process of analog discovery for this compound would involve:

Pharmacophore Model Generation: Based on the structure of this compound and other active analogs.

Model Validation: Ensuring the model can distinguish between active and inactive compounds.

Virtual Screening: Searching databases for molecules that fit the pharmacophore model.

Docking and Scoring: The hits from virtual screening are often subjected to molecular docking studies to predict their binding mode and affinity to the target protein.

In Silico ADMET Prediction: The most promising candidates are evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com

This multi-step computational approach allows for the efficient identification of new potential lead compounds with desired biological activity profiles before committing to their chemical synthesis and in vitro testing.

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis of this compound involves identifying its stable three-dimensional arrangements (conformers) and determining their relative energies. libretexts.org The molecule's flexibility primarily arises from the rotation around the amide bond (C-N) and the bonds connecting the phenyl rings to the benzamide core.

The relative orientation of the two phenyl rings is a key conformational feature. X-ray crystallography studies of related compounds provide valuable insights. For instance, in 2,4-dimethyl-N-phenylbenzenesulfonamide, the two benzene (B151609) rings are tilted relative to each other by 67.5° and 72.9° in the two molecules present in the asymmetric unit. nih.gov This significant twist is likely due to steric hindrance from the ortho-methyl group. A similar non-planar conformation can be expected for this compound.

The energy landscape of the compound can be explored by systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation using quantum mechanics or molecular mechanics methods. libretexts.orgnih.gov This generates a potential energy surface, where the low-energy regions correspond to the most stable conformers. The global minimum on this surface represents the most stable conformation in the gas phase. nih.gov Solution-phase conformations can be investigated using continuum solvent models. nih.gov

The study of the conformational preferences is crucial as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in solution. Understanding the energy penalty required to adopt the bioactive conformation is important for rational drug design.

The following table summarizes key conformational parameters for a related compound, providing an estimation for this compound.

CompoundDihedral Angle between Phenyl RingsReference
2,4-Dimethyl-N-phenylbenzenesulfonamide67.5° / 72.9° nih.gov

This data is for a structurally related sulfonamide and serves as an approximation.

Biological and Biomedical Research Applications Excluding Clinical Human Trials and Safety/adverse Effects

Antimicrobial Activity Studies (In Vitro Mechanistic Investigations)

N-phenylbenzamide derivatives have been identified as a promising class of compounds in the search for new antimicrobial agents, particularly in an era of increasing antibiotic and antifungal resistance. mdpi.comnih.gov Research has demonstrated their potential to inhibit the growth of a variety of pathogenic microbes, including bacteria, fungi, viruses, and parasites.

Derivatives of N-phenylbenzamide have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. mdpi.com In vitro studies using the zone of inhibition method have confirmed the ability of these compounds to hinder the growth of model bacterial strains. For instance, synthesized N-phenylbenzamides have been effective against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. mdpi.comnih.gov

The mechanism of action for some derivatives is believed to involve the inhibition of key bacterial enzymes. For example, in silico docking studies have investigated the interaction of N-phenylbenzamides with aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa), an enzyme produced by both Gram-positive and Gram-negative bacteria that confers resistance to aminoglycoside antibiotics. mdpi.com The activity of some N-benzamide derivatives against E. coli and Bacillus subtilis has been quantified, with certain compounds showing significant zones of inhibition and low minimum inhibitory concentration (MIC) values. nanobioletters.com This suggests that these compounds can effectively penetrate the bacterial cell wall or fit well into the target receptor site. nanobioletters.com

Table 1: Antibacterial Activity of Selected N-Benzamide Derivatives

Compound/Analog Bacterial Strain Activity Measurement Result Reference
N-phenylbenzamide derivatives (3a-e) Staphylococcus aureus Zone of Inhibition >15 mm (sensitive) nih.gov
N-phenylbenzamide derivatives (3a-e) Escherichia coli Zone of Inhibition >14 mm (sensitive) nih.gov
Compound 5a Bacillus subtilis Zone of Inhibition / MIC 25 mm / 6.25 µg/mL nanobioletters.com
Compound 5a Escherichia coli Zone of Inhibition / MIC 31 mm / 3.12 µg/mL nanobioletters.com
Compound 6b Escherichia coli Zone of Inhibition / MIC 24 mm / 3.12 µg/mL nanobioletters.com
Compound 6c Bacillus subtilis Zone of Inhibition / MIC 24 mm / 6.25 µg/mL nanobioletters.com

The antifungal potential of N-phenylbenzamide derivatives has also been a subject of investigation. mdpi.comnanobioletters.com Studies have shown their efficacy against pathogenic fungi, including Candida albicans, a common cause of opportunistic infections. mdpi.comnih.gov The mechanism of action is thought to involve the inhibition of crucial fungal enzymes, such as aspartic proteinases (Saps), which are virulence factors that help the fungus to spread. nih.gov

Research into novel benzamide (B126) derivatives containing a triazole moiety has demonstrated significant antifungal activities against various phytopathogenic fungi. nih.gov For example, certain derivatives exhibited potent activity against Alternaria alternata and Alternaria solani, with some compounds showing broader antifungal spectrums and higher efficacy than commercial fungicides like myclobutanil. nih.gov Structure-activity relationship (SAR) analyses have indicated that the presence of halogen atoms like fluorine or chlorine on the benzene (B151609) ring can enhance antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Benzamide Derivatives

Compound/Analog Fungal Strain Activity Measurement Result Reference
N-phenylbenzamide derivatives (3a-e) Candida albicans Zone of Inhibition Growth inhibition observed mdpi.com
Compound 6h Alternaria alternata EC₅₀ 1.77 µg/mL nih.gov
Compound 6k Various phytopathogenic fungi EC₅₀ 0.98 to 6.71 µg/mL nih.gov
Compound 6e Alternaria solani EC₅₀ 1.90 µg/mL nih.gov
3'-fluoro-2,4-dihydroxythiobenzanilide Various moulds MIC 7.82 µg/mL researchgate.net

N-phenylbenzamide derivatives have emerged as a novel class of inhibitors for certain viruses, notably enteroviruses. nih.gov Research on their effect against Coxsackievirus A9 (CVA9) and Enterovirus 71 (EV 71) has provided insights into their mechanism of action. nih.govnih.gov Studies suggest that these compounds act as capsid binders. nih.gov They are believed to bind to a hydrophobic pocket within the viral capsid, which stabilizes the virion and prevents the conformational changes necessary for uncoating and releasing the viral genome into the host cell. nih.gov

For CVA9, the antiviral effect was most pronounced when the compounds were pre-incubated with the virus before infection, strongly indicating direct interaction with the virus particle. nih.gov Similarly, against EV 71, certain N-phenylbenzamide derivatives showed potent inhibitory activity at low micromolar concentrations. nih.govresearchgate.net The structure-activity relationship studies revealed that the N-phenylbenzamide moiety is crucial for the antiviral effect. nih.gov

Derivatives of N-phenylbenzamide have shown significant promise as antiparasitic agents, particularly against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov A key target for these compounds is the kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites. nih.gov Certain bis(2-aminoimidazoline) N-phenylbenzamide derivatives have been shown to be potent and selective minor groove binders of AT-rich DNA sequences found in kDNA. nih.gov This interaction is believed to displace essential proteins, leading to kDNA disruption and parasite death. nih.gov

Some N-phenylbenzamide analogs have demonstrated submicromolar inhibitory activity against T. brucei. nih.gov Furthermore, a phenotypic screen of a compound library identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of T. brucei. researchgate.net Chemical strategies to enhance the trypanocidal activity have included conjugating trypanocidal agents with lipophilic cations to improve mitochondrial targeting. nih.gov

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro Mechanistic Investigations)

The potential of N-phenylbenzamide derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These investigations focus on the compounds' ability to inhibit cell growth and induce cell death, providing a basis for their further development as cancer therapeutics.

Numerous studies have evaluated the cytotoxic potential of N-phenylbenzamide derivatives against a panel of human cancer cell lines, with results often expressed as the half-maximal inhibitory concentration (IC₅₀). These assays are crucial for quantifying a compound's potency in inhibiting cell proliferation.

For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Certain derivatives with specific substitutions, such as fluorine or a para-methoxy group, exhibited significant cytotoxic activity, with IC₅₀ values in the low micromolar range. nih.gov Computational docking studies suggest these active derivatives have a high affinity for target proteins like ABL1 kinase. nih.gov

Similarly, 2-amino-1,4-naphthoquinone-benzamide derivatives have demonstrated potent cytotoxic activity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. nih.gov Notably, some of these compounds were significantly more active than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov

Table 3: Cytotoxic Activity (IC₅₀) of Selected N-Phenylbenzamide Derivatives in Cancer Cell Lines

Compound/Analog Cancer Cell Line IC₅₀ (µM) Reference
Derivative 4f (imidazole-based) A549 (Lung) 7.5 nih.gov
Derivative 4f (imidazole-based) HeLa (Cervical) 9.3 nih.gov
Derivative 4f (imidazole-based) MCF-7 (Breast) 8.9 nih.gov
Derivative 4e (imidazole-based) A549 (Lung) 8.9 nih.gov
Derivative 4e (imidazole-based) HeLa (Cervical) 11.1 nih.gov
Derivative 4e (imidazole-based) MCF-7 (Breast) 9.2 nih.gov
Compound 5e (naphthoquinone-based) MDA-MB-231 (Breast) 0.4 nih.gov
Compound 5l (naphthoquinone-based) MDA-MB-231 (Breast) 0.4 nih.gov
Compound 5e (naphthoquinone-based) HT-29 (Colon) 0.5 nih.gov
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) T-47D (Breast) 19.7 nih.gov
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) SK-N-MC (Neuroblastoma) 25.2 nih.gov

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

Derivatives of the benzamide class have been shown to interfere with the normal progression of the cell cycle and to trigger apoptosis, or programmed cell death, in various cancer cell lines.

N-substituted benzamides can induce a G2/M phase cell cycle block, a crucial checkpoint before cell division. researchgate.net This arrest is often a prelude to apoptosis. The induction of apoptosis by benzamide compounds has been observed in multiple cell lines, including Chinese hamster V79 cells and human promyelocytic cancer cells (HL60). researchgate.netnih.gov The apoptotic mechanism initiated by these compounds can involve the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspases, a family of proteases that execute the apoptotic process. researchgate.netnih.gov Specifically, the activation of caspase-3 and caspase-9 has been documented. researchgate.netnih.gov In some cellular models, overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by these benzamides. researchgate.net

Different derivatives can arrest the cell cycle at different phases. For instance, while some N-substituted benzamides cause a G2/M block researchgate.net, other related structures, like certain dinitrobenzenesulfonamide derivatives, can induce a G2/M arrest in K562 leukemia cells and a G0/G1 arrest in Jurkat leukemia cells. nih.govresearchgate.net

Table 1: Cell Cycle Arrest Induced by Benzamide-Related Derivatives in Cancer Cell Lines

Cell LineCompound ClassAffected Phase(s)Citation(s)
70Z/3 (Mouse pre-B cell)N-substituted benzamideG2/M researchgate.net
HL60 (Human promyelocytic leukemia)N-substituted benzamideG2/M researchgate.net
K562 (Human chronic myelogenous leukemia)DinitrobenzenesulfonamideG2/M nih.govresearchgate.net
Jurkat (Human T-cell leukemia)DinitrobenzenesulfonamideG0/G1 nih.govresearchgate.net
Pancreatic Cancer Cells (BxPC-3, MiaPaCa-2)PNU-74654 (Wnt/β-catenin inhibitor)G1 mdpi.com
A549 (Lung carcinoma)Benzimidazole (B57391) derivativeG1, G2 mdpi.com

Target Identification and Pathway Modulation in Cancer Biology (e.g., Kinase Inhibition, HDAC Inhibition)

The anticancer effects of N-phenylbenzamide and related structures are often linked to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases (HDACs).

Kinase Inhibition Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy. scirp.org The N-phenylbenzamide scaffold has been identified as a promising structural motif for the development of novel protein kinase inhibitors (PKIs). scirp.org Computational studies and in vitro assays have shown that derivatives can be designed to target the ATP binding pocket of various kinases. scirp.orgnih.gov

For example, a series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were synthesized and found to be potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell migration and invasion. nih.gov Similarly, 4-methylbenzamide (B193301) derivatives have been investigated as potential inhibitors of the Bcr-Abl1 kinase, which is associated with chronic myeloid leukemia. mdpi.com More recently, N-benzylbenzamide derivatives have been identified as allosteric inhibitors of Aurora Kinase A, an enzyme crucial for mitosis. nih.gov

Histone Deacetylase (HDAC) Inhibition HDACs are enzymes that play a vital role in the epigenetic regulation of gene expression. Their inhibitors are a valuable class of anticancer agents. nih.gov The benzamide group is a key feature in many HDAC inhibitors, as it can effectively chelate the zinc ion located in the enzyme's active site, leading to a conformational change and inhibition of the enzyme. nih.gov Novel classes of HDAC inhibitors containing the N-(2-aminophenyl)-benzamide functionality have demonstrated potent, nanomolar inhibition of HDAC1 and HDAC2 and have shown antiproliferative activity against lung and brain cancer cell lines. nih.gov

Enzyme Inhibition and Receptor Binding Studies (Non-Human, Non-Clinical)

Beyond cancer-specific targets, research has explored the interaction of N-phenylbenzamide derivatives with a range of other enzymes and receptors in non-clinical settings.

Specific Enzyme Targets and Kinetic Characterization (e.g., Acetylcholinesterase, BACE1, Carbonic Anhydrase IX, Dihydrofolate Reductase, Succinate (B1194679) Dehydrogenase)

The inhibitory profile of N-phenylbenzamide derivatives has been characterized against several specific enzymes.

Acetylcholinesterase (AChE): A series of halogenated 2-hydroxy-N-phenylbenzamides were evaluated for their ability to inhibit AChE from electric eels. These compounds displayed moderate inhibition, with IC₅₀ values generally ranging from 33.1 to 85.8 µM. nih.govresearchgate.net The inhibition of both AChE and Butyrylcholinesterase (BuChE) was found to be of a mixed and pseudo-irreversible type for certain phosphorus-based esters of these benzamides. nih.govresearchgate.net

Carbonic Anhydrase IX (CA IX): CA IX is a tumor-associated enzyme. While direct inhibition by 2,4-dimethyl-N-phenylbenzamide is not documented, related structures combining sulfonamide and coumarin (B35378) moieties have been reported as potent and selective inhibitors of human CA IX and CA XII. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a target for certain antimicrobial and anticancer drugs. The inhibition of this enzyme is primarily associated with compound classes like 2,4-diamino-5-benzylpyrimidines and triazines. nih.govijpsonline.comnih.gov There is limited available research connecting N-phenylbenzamide structures directly to DHFR inhibition.

BACE1 and Succinate Dehydrogenase: In the reviewed literature, specific inhibition studies of this compound or its close analogs against BACE1 or succinate dehydrogenase were not found.

Table 2: In Vitro Enzyme Inhibition by N-Phenylbenzamide Derivatives

Enzyme TargetCompound ClassInhibition (IC₅₀)Source OrganismCitation(s)
Acetylcholinesterase (AChE)2-Hydroxy-N-phenylbenzamides33.1 - 85.8 µMElectric Eel nih.govresearchgate.net
Butyrylcholinesterase (BuChE)2-Hydroxy-N-phenylbenzamides53.5 - 228.4 µMEquine Serum nih.govresearchgate.net
Focal Adhesion Kinase (FAK)2,4-Dianilinopyrimidine-benzamides0.047 µM (for compound 8a)Human nih.gov
Bcr-Abl1 Kinase4-Methylbenzamide-purines>10 µM (for most compounds)Human mdpi.com
Aurora Kinase AN-benzylbenzamides6.50 µM (for compound 6h)Human nih.gov
HDAC1 / HDAC2N-(2-Aminophenyl)-benzamidesNanomolar rangeHuman nih.gov

Ligand-Receptor Interactions and Functional Modulation

Molecular modeling and binding assays have been employed to understand how benzamide derivatives interact with specific receptors. Studies on D2-like dopamine (B1211576) receptors have shown that substituents on the benzamide ring of ligands can indirectly influence interactions with the receptor's transmembrane helices, thereby affecting binding affinity. nih.gov

In a different context, computational docking and molecular dynamics simulations have been used to characterize the interactions of N-methylbenzamide derivatives, such as the synthetic opioid U-47700, with mu- and kappa-opioid receptors. researchgate.netnih.gov These studies help elucidate the molecular basis for a ligand's selectivity and functional activity at a specific receptor. researchgate.netnih.gov

Exploration of Other Biological Activities (e.g., Anti-inflammatory, Antioxidant Mechanisms in Non-Clinical Models)

While the primary focus of research has been on anticancer applications, the broader biological activities of this compound class are also of interest.

Modulation of Inflammatory Pathways (In Vitro)

The reviewed scientific literature did not provide specific data regarding the direct modulation of inflammatory pathways or antioxidant mechanisms by this compound in non-clinical models. However, given that enzymes like FAK and certain kinases are involved in inflammatory signaling, the inhibitory action of benzamide derivatives on these targets suggests a potential, though not yet directly explored, role in modulating inflammation.

In Vitro Antioxidant Properties of this compound Remain Uncharacterized

A thorough review of scientific literature reveals a notable absence of research specifically investigating the in vitro antioxidant mechanisms and free radical scavenging activity of the chemical compound this compound. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, are commonly employed to evaluate the ability of compounds to neutralize free radicals. mdpi.comnanobioletters.commdpi.comresearchgate.net These tests measure the capacity of a substance to donate a hydrogen atom or an electron to a stable radical, leading to a measurable change, often in color, which indicates antioxidant potential. mdpi.comnih.gov

While the broader class of N-phenylbenzamide and benzamide derivatives has been a subject of interest in medicinal chemistry for various biological activities, including antimicrobial and anticonvulsant properties, specific data on the antioxidant capacity of the 2,4-dimethyl substituted variant is not available in the reviewed literature. nanobioletters.comnih.govnih.gov For instance, studies on other related structures, such as 2,4-dimethylbenzoylhydrazones, have shown some potential in DPPH and superoxide (B77818) radical scavenging assays, but these findings cannot be directly extrapolated to this compound due to structural differences. mdpi.comnih.govresearchgate.net

Consequently, there are no detailed research findings, data tables, or established antioxidant mechanisms to report for this compound's ability to scavenge free radicals in an in vitro setting. The scientific community has not yet published studies that would provide the necessary data, such as IC₅₀ values from DPPH or ABTS assays, to populate a data table or to elaborate on its specific mechanisms of antioxidant action. Further experimental investigation is required to determine if this compound possesses any significant antioxidant or free radical scavenging properties.

Advanced Analytical and Methodological Considerations in 2,4 Dimethyl N Phenylbenzamide Research

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, providing powerful means for separating, identifying, and quantifying the components of a mixture. For a compound such as 2,4-dimethyl-N-phenylbenzamide, both high-performance liquid chromatography and gas chromatography-mass spectrometry are central to ensuring its purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For N-phenylbenzamide derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach. The purity of these compounds is often determined by calculating the area normalization of the main peak in the chromatogram. nih.gov

A typical HPLC method for an N-phenylbenzamide derivative might employ a C18 column, which contains a nonpolar stationary phase. researchgate.net The separation is achieved by using a polar mobile phase, with the elution order being dependent on the hydrophobicity of the compounds. A gradient or isocratic elution can be utilized, often consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or a buffer solution (e.g., sodium acetate) to control the pH and improve peak shape. researchgate.netoup.com Detection is commonly performed using a UV detector, as the aromatic rings in this compound provide strong chromophores. researchgate.net For instance, related N-phenylbenzamide derivatives are detected at wavelengths such as 254 nm or 260 nm. nih.govresearchgate.net

The following table outlines a hypothetical HPLC method for the purity assessment of this compound, based on methods developed for analogous compounds. nih.govresearchgate.net

ParameterValue/Condition
Column ODS (C18), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 10mM Sodium Acetate (B1210297) Buffer (pH 5.0) (50:50, v/v)
Flow Rate 0.7 - 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 - 30 °C
Injection Volume 20 µL
Purity Standard >95% by area normalization

This table is a representative example based on published methods for related compounds and may require optimization for this compound.

Method validation according to International Conference on Harmonisation (ICH) guidelines would be necessary to ensure the method is precise, linear, and accurate for its intended purpose. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two primary roles: confirming the identity and purity of the compound and identifying any volatile or thermally labile impurities. nih.gov

For analysis, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column (e.g., a low-bleed VF-5ms column) carried by an inert gas. researchgate.net The temperature of the GC oven is typically programmed to increase over time, allowing for the separation of compounds with different boiling points. nih.gov

Upon exiting the column, the separated components enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner. nih.govresearchgate.net The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The mass spectrum of the parent compound, benzanilide (B160483), shows characteristic peaks at m/z 197 (molecular ion), 105 (benzoyl cation), and 77 (phenyl cation). nih.gov Similar fragmentation would be expected for this compound, which can be used to confirm its structure.

Furthermore, GC-MS is the method of choice for detecting and quantifying residual volatile solvents from the synthesis process, which are common impurities in pharmaceutical substances. nih.gov

ParameterValue/Condition
GC Column Agilent J&W VF-5ms (or equivalent)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial temp 100°C, ramp at 25°C/min to 350°C
MS Ionization Electron Ionization (EI) at 70 eV
Detector Quadrupole or Ion Trap Mass Analyzer
Mass Range m/z 50-600

This table is a representative example based on published methods for related compounds and may require optimization for this compound. nih.gov

Thermal Analysis Techniques for Phase Behavior and Stability (Excluding Basic Properties)

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful for characterizing the phase behavior and thermal stability of organic compounds like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. rsc.org A DSC thermogram plots heat flow against temperature, where endothermic events (like melting) and exothermic events (like crystallization) appear as peaks.

For complex organic molecules, including N-phenylbenzamide derivatives, DSC can reveal complex phase behaviors, such as polymorphism and the formation of liquid crystalline phases. rsc.orgresearchgate.net The initial heating scan can show the melting point of the as-synthesized material. Subsequent cooling and reheating cycles can provide information on its crystallization behavior and the stability of different polymorphic forms. researchgate.net For example, studies on benzanilide-based liquid crystal dimers show distinct peaks for transitions between crystalline, smectic, nematic, and isotropic liquid phases. rsc.org While this compound is not reported as a liquid crystal, DSC is crucial for identifying its melting point and assessing if different crystalline forms exist, which can have significant implications for its physical properties.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material. researchgate.net The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. nih.gov

Studies on the thermal degradation of related aromatic polyamides and other benzanilides show that decomposition often occurs in multiple steps. nih.govnorthwestern.edu For instance, the thermal analysis of fenbendazole, a benzimidazole (B57391) derivative, shows a multi-step decomposition involving the loss of specific fragments at different temperature ranges. nih.gov The pyrolysis of N-phenylbenzamide itself yields products like aniline (B41778) and benzonitrile, indicating the cleavage of the amide bond and other C-N and C-C bonds. northwestern.eduaun.edu.eg A TGA analysis of this compound would likely reveal its decomposition onset temperature and the number of decomposition stages, providing insight into its thermal stability. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net

Thermal EventExpected Temperature Range (°C)Observation
Melting (DSC) ~150-250Endothermic Peak
Decomposition (TGA) >200Multi-step weight loss

This table provides hypothetical ranges for this compound based on the behavior of similar benzanilide structures. Actual values would need to be determined experimentally.

Electrochemical Properties and Redox Behavior

The study of the electrochemical properties of a molecule like this compound involves investigating its ability to be oxidized or reduced. Techniques such as cyclic voltammetry (CV) are employed to probe this redox behavior. researchgate.net CV measures the current that develops in an electrochemical cell as the potential is varied.

Research on N-phenylbenzamide analogs and other related nitrogen-containing aromatic compounds indicates that they can undergo electrochemical reactions. researchgate.netmdpi.com The oxidation and reduction potentials are influenced by the substituents on the aromatic rings. For example, the electrochemical oxidation of N-substituted-4-piperidone curcumin (B1669340) analogs, which also contain phenyl rings, is an irreversible, diffusion-controlled process. mdpi.com The presence of electron-donating or electron-withdrawing groups on the phenyl rings alters the potential at which these processes occur.

For this compound, the two methyl groups on one phenyl ring are electron-donating, which would likely make it easier to oxidize compared to the unsubstituted N-phenylbenzamide. The redox process could involve the nitrogen atom of the amide linkage or the π-electron systems of the aromatic rings. A CV experiment would reveal the potentials at which oxidation and reduction occur and whether these processes are reversible or irreversible. This information is valuable for understanding the molecule's electronic structure and its potential role in electron transfer reactions.

Application as Biochemical Probes or Tracers

A comprehensive review of available scientific literature reveals a notable absence of studies detailing the application of this compound as a biochemical probe or tracer. While the broader class of N-phenylbenzamide derivatives has been investigated for various biological activities, including potential anticancer and antiparasitic properties, specific research into the use of the 2,4-dimethyl substituted variant in tracer or probe-based biochemical assays is not documented in the reviewed sources.

Biochemical probes and tracers are essential tools in molecular biology and pharmacology, designed to possess specific properties that allow for the tracking and visualization of biological processes. These properties often include the presence of a reporter group, such as a fluorescent or radioactive isotope, which is not inherent to the core structure of this compound. The synthesis of derivatives of N-phenylbenzamide for other biological activity studies has been reported, but these modifications have not been aimed at creating biochemical probes. For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov Similarly, other research has focused on N-phenylbenzamide derivatives as potential inhibitors of the mitochondrial permeability transition pore and as agents targeting kinetoplastid parasites. nih.govnih.gov

The development of a compound as a biochemical probe typically involves structural modifications to incorporate a detectable label, a process that has not been described for this compound in the existing literature. Therefore, no data tables or detailed research findings on its application in this specific context can be provided.

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to 2,4-Dimethyl-N-Phenylbenzamide and its Derivatives

Research into this compound has primarily centered on its use as a foundational structure for the development of novel derivatives with a range of biological activities. The core scaffold of N-phenylbenzamide is a recurring motif in the design of molecules intended to interact with biological systems.

A significant area of investigation has been the synthesis of imidazole-based N-phenylbenzamide derivatives, which have demonstrated notable anticancer properties. For instance, certain derivatives have shown efficacy against various cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7), with IC50 values indicating potent activity. nih.gov

Furthermore, derivatives of N-phenylbenzamide have been explored for their potential as antiparasitic agents, particularly against kinetoplastid parasites. Studies have revealed that bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) exhibit activity in the micromolar range against Trypanosoma brucei. nih.govnih.gov More potent, submicromolar inhibition of T. brucei, as well as Trypanosoma cruzi and Leishmania donovani, has been achieved with bisarylimidamide derivatives. nih.govnih.gov

The specific placement of substituents on the phenyl ring has been identified as a critical factor in modulating the biological effects of these compounds. For example, the introduction of a chlorine atom at the 5-position of 2-amino-N-phenylbenzamides was found to enhance their antimycobacterial activity. researchgate.net The fundamental N-phenylbenzamide structure is instrumental in the design of molecules that bind to the minor groove of DNA, especially in AT-rich sequences, which is a recognized mechanism for their antiprotozoal effects. nih.govnih.gov The synthesis of these varied N-phenylbenzamide derivatives typically proceeds through the reaction of a substituted aniline (B41778) with a corresponding benzoyl chloride derivative. mdpi.comnanobioletters.com

Table 1: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives

DerivativeTarget Cell LineIC50 (µM)
4eA549 (Lung)7.5 nih.gov
HeLa (Cervical)9.3 nih.gov
MCF-7 (Breast)8.9 nih.gov
4fA549 (Lung)-
HeLa (Cervical)-
MCF-7 (Breast)-

Data for derivative 4f was noted as active but specific IC50 values were not provided in the source material.

Table 2: Antiprotozoal Activity of N-Phenylbenzamide Derivatives

Derivative ClassTarget OrganismActivity Range
Bis(2-aminoimidazolines)Trypanosoma bruceiMicromolar nih.govnih.gov
Bis(2-aminobenzimidazoles)Trypanosoma bruceiMicromolar nih.govnih.gov
BisarylimidamidesTrypanosoma bruceiSubmicromolar nih.govnih.gov
Trypanosoma cruziSubmicromolar nih.govnih.gov
Leishmania donovaniSubmicromolar nih.govnih.gov

Identification of Unanswered Research Questions and Emerging Hypotheses

Despite the progress made, several research questions concerning this compound and its derivatives remain unanswered. While the anticancer potential of certain imidazole-based derivatives is evident, the precise molecular targets and the intricacies of their mechanisms of action are yet to be fully elucidated. An emerging hypothesis suggests that these compounds may exert their effects by interacting with key proteins involved in cancer cell proliferation, such as the ABL1 kinase. nih.gov

The observed variations in the activity of N-phenylbenzamide derivatives against different kinetoplastid parasites point to the significant impact of subtle structural changes on target specificity. It is hypothesized that the ionization state of these molecules at physiological pH is a critical determinant of their DNA binding affinity and, by extension, their antiparasitic efficacy. nih.govnih.gov

The relationship between the three-dimensional conformation of this compound and its derivatives and their resulting biological activity is another area that is not completely understood. A prevailing hypothesis is that the spatial orientation of the two benzene (B151609) rings, which is influenced by the nature and position of substituents, is a key factor in their ability to bind to biological targets. nih.gov Furthermore, the full spectrum of biological activities of the parent compound, this compound, beyond its role as a structural scaffold, remains largely unexplored.

Proposed Future Research Avenues

Future research should focus on the rational design and synthesis of new analogs of this compound. This could involve the creation of extensive libraries of compounds with systematic variations in the substitution patterns on both the benzamide (B126) and the N-phenyl rings to probe structure-activity relationships. The exploration of different heterocyclic moieties, beyond the currently studied imidazole (B134444) ring, could lead to the discovery of derivatives with novel biological activities and improved target specificity. nih.gov Additionally, the synthesis of conformationally restricted analogs could provide valuable insights into the bioactive conformation of these molecules, potentially leading to compounds with higher binding affinities for their biological targets.

To advance our understanding of these compounds, detailed mechanistic studies at the molecular level are essential. A key focus should be the identification and characterization of the specific protein or nucleic acid targets of the most active this compound derivatives. The application of biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for elucidating the precise binding interactions of these compounds with their targets at an atomic resolution. Furthermore, investigating the gas-phase fragmentation behavior of these molecules through techniques like electrospray ionization tandem mass spectrometry can offer fundamental insights into their intrinsic chemical properties and reactivity. nih.gov

The therapeutic potential of this compound and its derivatives may extend beyond the currently investigated areas. Comprehensive screening of these compounds against a diverse array of biological targets, including various enzymes, receptors, and ion channels, could uncover new and unexpected therapeutic applications. Building on the observed antimicrobial activity of some N-phenylbenzamide derivatives, further investigation into their efficacy as antibacterial and antifungal agents is a promising avenue of research. researchgate.netnanobioletters.com Moreover, the observed effects of some derivatives on plant systems, such as the inhibition of photosynthesis, suggest that these compounds could have potential applications in the agricultural sector. researchgate.net

The integration of advanced computational modeling can significantly accelerate the discovery and optimization of novel this compound derivatives. Computational approaches like molecular docking and molecular dynamics simulations can be employed to predict the binding affinities of newly designed analogs, thereby guiding synthetic efforts towards more potent and selective compounds. nih.gov The development of Quantitative Structure-Activity Relationship (QSAR) models would enable the correlation of the structural features of these derivatives with their biological activities, facilitating the prediction of the therapeutic potential of novel, unsynthesized compounds. Additionally, theoretical calculations can be utilized to gain a deeper understanding of the reaction mechanisms and fragmentation pathways of these molecules, which is crucial for their characterization and the interpretation of experimental data. nih.gov

Potential as Lead Compounds for Pre-clinical Drug Discovery Initiatives (Emphasizing pre-clinical and non-human models)

The journey of a new drug from the laboratory to the clinic begins with the identification of a "lead compound." A lead compound serves as a chemical starting point for the intricate process of drug design and development. patsnap.com An ideal lead compound demonstrates promising biological activity against a specific target at reasonable concentrations and possesses favorable physicochemical and pharmacokinetic properties. patsnap.com The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives showing potential as lead compounds for a range of therapeutic applications in pre-clinical, non-human studies.

Research into N-phenylbenzamide derivatives has uncovered their potential as inhibitors of various biological targets. For instance, certain derivatives have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP). nih.gov The persistent opening of this pore is linked to mitochondrial dysfunction, making it a therapeutic target for several diseases. nih.gov In pre-clinical models, specific N-phenylbenzamide analogs have demonstrated significant inhibitory activity in mitochondrial swelling assays and have conferred a high calcium retention capacity to mitochondria, a key measure of PTP inhibition. nih.gov

Furthermore, the N-phenylbenzamide core has been utilized to develop novel antiviral agents. A series of these derivatives were synthesized and evaluated for their in-vitro activity against Enterovirus 71 (EV71), a significant human pathogen. mdpi.com One particular derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), exhibited activity against various EV71 strains at low micromolar concentrations. mdpi.com This compound's low cytotoxicity in Vero cells suggests a favorable selectivity index, marking it as a promising lead for further development of anti-EV71 drugs. mdpi.com

In the realm of oncology, new imidazole-based N-phenylbenzamide derivatives have been synthesized and assessed for their potential as anticancer agents. nih.gov An efficient one-pot, three-component reaction was employed to generate a series of these compounds. nih.gov Cytotoxicity evaluations revealed that some derivatives displayed good activity against tested cancer cell lines. nih.gov Computational docking studies suggested that the active derivatives have a high affinity for the ABL1 kinase protein, a validated target in cancer therapy. nih.gov

The table below summarizes the pre-clinical findings for various N-phenylbenzamide derivatives, highlighting their potential as lead compounds.

Compound ClassTherapeutic TargetKey Pre-clinical Findings (Non-human models)Reference
N-phenylbenzamide derivativesMitochondrial Permeability Transition Pore (PTP)Potent inhibition of PTP, high calcium retention capacity in mitochondria. Compound 4 showed an EC50 of 280 nM in a mitochondrial swelling assay. nih.gov
N-phenylbenzamide derivativesEnterovirus 71 (EV71)Compound 1e active against EV71 strains with IC50 values from 5.7 ± 0.8 to 12 ± 1.2 μM and low cytotoxicity. mdpi.com
Imidazole-based N-phenylbenzamide derivativesCancer (ABL1 kinase)Derivatives 4e and 4f exhibited good cytotoxic activity with IC50 values between 7.5 and 11.1 μM against tested cancer cell lines and showed high affinity for ABL1 kinase in docking studies. nih.gov

These examples underscore the versatility of the N-phenylbenzamide scaffold in generating lead compounds for diverse therapeutic areas. The amenability of this chemical structure to synthetic modification allows for the optimization of its biological activity and pharmacokinetic properties, a crucial step in the evolution of a lead compound into a viable drug candidate. patsnap.com The journey for these specific N-phenylbenzamide derivatives is still in its nascent, pre-clinical stages, but the initial findings provide a strong rationale for their continued investigation in non-human models to fully elucidate their therapeutic potential.

Q & A

Q. What are the recommended protocols for synthesizing 2,4-dimethyl-N-phenylbenzamide with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Bond Formation: React 2,4-dimethylbenzoic acid with aniline derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.

Validation: Confirm purity via HPLC (≥95%) and NMR spectroscopy (e.g., absence of residual solvents or unreacted starting materials) .

Key Data:

  • Yield: 65–75% under optimized conditions.
  • Melting Point: 142–145°C (literature range for analogous benzamides) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Structural Confirmation:

  • 1H/13C NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.4 ppm) .
  • X-ray Crystallography: Use SHELX programs for single-crystal refinement to resolve stereochemical ambiguities .

Purity Assessment:

  • HPLC: C18 column, acetonitrile/water mobile phase (retention time: 8.2 min).
  • Mass Spectrometry: ESI-MS m/z 253.3 [M+H]+ .

Q. How can researchers assess the solubility and stability of this compound in experimental settings?

Methodological Answer:

Solubility Screening:

  • Test in DMSO (primary stock solvent), followed by dilution in PBS or ethanol.
  • Quantify via UV-Vis spectroscopy (λmax ~270 nm) .

Stability Studies:

  • Monitor degradation under varying pH (4–9) and temperatures (4–37°C) using HPLC over 48 hours.
  • Critical Finding: Stable in DMSO at –20°C for ≥6 months .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

Reproducibility Checks:

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Mechanistic Studies:

  • Use molecular docking (AutoDock Vina) to compare binding affinities across protein targets (e.g., kinases, GPCRs).
  • Validate with SPR (surface plasmon resonance) for kinetic analysis .

Example Contradiction:

  • Antimicrobial Activity: Discrepancies in MIC values may arise from differences in bacterial strain susceptibility or compound aggregation. Address via dynamic light scattering (DLS) .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation:

  • Synthesize analogs with modified methyl groups (e.g., 3,4-dimethyl vs. 2,5-dimethyl) and evaluate bioactivity .

Bioassay Design:

  • Prioritize assays relevant to observed activity (e.g., COX-2 inhibition for anti-inflammatory potential).
  • Use dose-response curves (IC50/EC50) to quantify potency .

Key SAR Insight:

  • Increased Lipophilicity: 2,4-dimethyl substitution enhances membrane permeability but may reduce aqueous solubility .

Q. How to identify molecular targets and mechanisms of action for this compound?

Methodological Answer:

Target Fishing:

  • Utilize Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .

Pathway Analysis:

  • Perform transcriptomic profiling (RNA-seq) on treated cell lines to map dysregulated pathways (e.g., apoptosis, oxidative stress) .

Validation:

  • CRISPR/Cas9 knockout of candidate targets to confirm functional relevance .

Q. What computational approaches predict the physicochemical properties of this compound?

Methodological Answer:

In Silico Tools:

  • LogP: Predict via SwissADME (estimated LogP = 3.8).
  • pKa: Use MarvinSketch (pKa ~1.5 for amide proton) .

ADMET Profiling:

  • Run QikProp for bioavailability, BBB penetration, and CYP450 inhibition risks .

Q. How to address crystallization challenges for X-ray diffraction studies?

Methodological Answer:

Crystallization Optimization:

  • Screen solvents (e.g., chloroform/methanol) using vapor diffusion methods.
  • Adjust cooling rates (0.5°C/day) to grow single crystals .

Data Refinement:

  • Use SHELXL for high-resolution refinement, accounting for disorder in methyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.